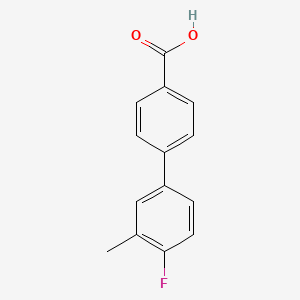

4-(4-Fluoro-3-methylphenyl)benzoic acid

CAS No.: 885964-08-9

Cat. No.: VC3428821

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885964-08-9 |

|---|---|

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H11FO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | VHCGFUUYMSWCTC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F |

Introduction

4-(4-Fluoro-3-methylphenyl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a fluorinated aromatic group. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of approximately 230.24 g/mol . This compound features a fluorine atom and a methyl group on the para position of the phenyl ring, contributing to its chemical properties and potential biological activities.

Biological Activities

Research indicates that 4-(4-Fluoro-3-methylphenyl)benzoic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, including superoxide dismutase, which plays a crucial role in protecting cells from oxidative stress. The fluorine substitution enhances its binding affinity and stability, making it a candidate for therapeutic applications in treating oxidative stress-related diseases .

Applications and Similar Compounds

This compound has several applications across different fields, including drug design and the synthesis of more complex organic molecules. Similar compounds, such as 3-Fluoro-4-(trifluoromethyl)benzoic acid and 3-Fluoro-4-methoxybenzoic acid, share structural similarities but differ in their functional groups, influencing their reactivity and biological interactions.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Fluoro-3-methylphenyl)benzoic acid | C₁₄H₁₁FO₂ | Fluorine and methyl groups on the aromatic ring |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | |

| 3-Fluoro-4-methoxybenzoic acid | Features methoxy group instead of methyl | |

| 4-Methoxyphenylboronic acid | Contains boronic acid functionality |

Research Findings

Studies have shown that compounds similar to 4-(4-Fluoro-3-methylphenyl)benzoic acid interact with various biomolecules, particularly proteins involved in oxidative stress response pathways. Its ability to modulate enzyme activity makes it valuable in drug design, particularly for conditions where oxidative damage is prevalent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume